3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
This compound (CAS: 519137-45-2; Molecular formula: C₁₇H₁₃N₃O₂; Molecular weight: 291.31) is an α,β-unsaturated carboxylic acid featuring a pyrazole core substituted with phenyl and pyridin-3-yl groups at positions 1 and 3, respectively . It is synthesized via a Knoevenagel condensation reaction between 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde and malonic acid in pyridine, achieving a purity >97% after purification . Its structure enables conjugation between the pyrazole and carboxylic acid moieties, enhancing electronic delocalization, which is critical for interactions with biological targets such as cyclooxygenase (COX) enzymes .
Properties
IUPAC Name |
(E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16(22)9-8-14-12-20(15-6-2-1-3-7-15)19-17(14)13-5-4-10-18-11-13/h1-12H,(H,21,22)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJHXGWFQOOZDL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165458 | |
| Record name | (2E)-3-[1-Phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519137-45-2 | |
| Record name | (2E)-3-[1-Phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519137-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-[1-Phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body.
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and metabolic disorders.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability.
Result of Action
Based on the activities of similar compounds, it could potentially exhibit a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Related compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities suggest that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known by its CAS number 372107-11-4, is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 291.30 g/mol. The compound features a pyrazole ring fused with a phenyl and pyridine moiety, contributing to its biological activity.
1. Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific mechanism involves the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory pathways, making it a candidate for treating inflammatory diseases .
The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:
G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are critical in numerous physiological processes including inflammation and cancer progression .
Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in the inflammatory response or cancer cell proliferation, contributing to its therapeutic effects.
Case Studies
Several case studies illustrate the practical applications of this compound:
Study 1 : A study published in a peer-reviewed journal highlighted the compound's effectiveness in reducing tumor size in xenograft models when administered alongside conventional chemotherapy agents. This combination therapy showed enhanced efficacy compared to monotherapy .
Study 2 : Another investigation focused on the antimicrobial effects of the compound against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, showcasing its potential as an alternative treatment option .
Data Summary
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- Pyridin-3-yl vs. Thiophen-2-yl (): Replacing pyridin-3-yl with thiophen-2-yl increases molecular weight (310.36 vs. However, commercial discontinuation suggests challenges in synthesis or stability .
- Saturated vs. Unsaturated Chains (): The propanoic acid derivative (saturated chain) loses the conjugated double bond, reducing rigidity and possibly weakening COX inhibition due to decreased π-π stacking interactions .
- Benzyl Substitution () : The benzyl group at position 1 increases hydrophobicity (Molecular weight: 324.77), which may enhance membrane permeability but reduce solubility .
Key Observations :
- The target compound’s synthesis achieves moderate-to-high yields (24–88%) , whereas thiazolidinone derivatives (e.g., 13c) show lower yields (48%), likely due to additional ring-forming steps .
- Pyridine-pyrazole oxadiazoles () use distinct reagents (carbohydrazides), suggesting divergent reactivity profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via a multi-step route starting with condensation of acetylpyridine derivatives and phenylhydrazine to form hydrazones, followed by Vilsmeier–Haack formylation to introduce an aldehyde group. The final step involves Knoevenagel condensation with malonic acid in pyridine to yield the α,β-unsaturated carboxylic acid. Key optimizations include:
- Reagent Ratios : Excess malonic acid (1.5–2.0 equivalents) ensures complete conversion of the aldehyde intermediate .
- Purification : Automated flash chromatography with gradients of ethyl acetate/hexane (20–60%) removes byproducts and unreacted starting materials .
- Yield Improvement : Refluxing ethanol for hydrazone formation and controlled addition of POCl₃ in the Vilsmeier–Haack step minimize side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 291.31 for C₁₇H₁₃N₃O₂) .
- 1H-NMR : Key signals include the pyridinyl proton (δ 8.5–9.0 ppm), pyrazole protons (δ 7.2–7.8 ppm), and the α,β-unsaturated carboxylic acid’s vinyl protons (δ 6.5–7.0 ppm, J = 15–16 Hz for trans configuration) .
- UPLC Purity Analysis : A C18 column with acetonitrile/water (0.1% TFA) mobile phase ensures >97% purity; retention time consistency confirms batch reproducibility .
Advanced Research Questions
Q. How can researchers design robust biological assays to evaluate this compound’s pharmacological activity, particularly as a cyclooxygenase (COX) inhibitor?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant COX-1/COX-2 enzymes with a colorimetric substrate (e.g., tetramethyl-p-phenylenediamine) to measure IC₅₀ values. Include indomethacin as a positive control .
- Cell-Based Assays : Treat RAW 264.7 macrophages with LPS to induce COX-2, then quantify prostaglandin E₂ (PGE₂) via ELISA. Dose-response curves (0.1–100 µM) identify effective concentrations .
- Selectivity Profiling : Test against related enzymes (e.g., lipoxygenase) to rule off-target effects .
Q. What strategies mitigate stereochemical variability during synthesis, particularly for the (2E)-configured α,β-unsaturated acid?
- Methodological Answer :
- Solvent Control : Pyridine in the Knoevenagel step promotes trans selectivity by stabilizing the transition state via hydrogen bonding .
- Catalyst Screening : DMAP/EDCI coupling agents minimize racemization during subsequent amide derivatization .
- Crystallography : Single-crystal X-ray diffraction (as in related pyrazole derivatives) confirms stereochemistry .
Q. How should researchers address contradictory biological activity data reported for structurally similar pyrazole derivatives?
- Methodological Answer :
- Purity Reassessment : Verify compound integrity via UPLC and HRMS; impurities >3% can skew bioactivity .
- Assay Standardization : Use identical cell lines (e.g., HT-29 for cytotoxicity) and normalize results to internal controls (e.g., β-actin for Western blots) .
- Meta-Analysis : Compare logP values and substituent effects (e.g., electron-withdrawing groups on the pyridinyl ring enhance COX-2 selectivity) .
Q. What computational tools are suitable for predicting the compound’s reactivity or binding modes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with COX-2 crystal structures (PDB: 3LN1) to model interactions. Key residues (e.g., Arg120, Tyr355) should engage the carboxylic acid and pyridinyl groups .
- DFT Calculations : Gaussian 16 at the B3LYP/6-31G* level predicts electrophilic regions (e.g., α,β-unsaturated system’s susceptibility to nucleophilic attack) .
Data Contradiction Analysis
Q. Why might biological activity vary between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetics : Poor oral bioavailability due to the carboxylic acid’s polarity can be addressed via prodrug strategies (e.g., esterification) .
- Metabolic Stability : Incubate with liver microsomes to identify degradation hotspots (e.g., pyrazole ring oxidation) .
- Tissue Penetration : Fluorescence tagging (e.g., dansyl derivatives) tracks distribution in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
